molecular formula C10H14BrNO B3058416 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine CAS No. 893581-54-9

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine

Cat. No. B3058416
CAS RN: 893581-54-9
M. Wt: 244.13 g/mol
InChI Key: XBMBFABPLGJJGQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has a unique structure that makes it a valuable tool for researchers looking to develop new drugs, study biological mechanisms, and explore the properties of materials.

Scientific Research Applications

Metabolism and Metabolic Pathways

Research has shown that substances similar to 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine undergo complex metabolic processes. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been studied, revealing the identification of various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, 4-bromo-2,5-dimethoxyphenylacetic acid, and others. These findings suggest multiple metabolic pathways, such as deamination leading to aldehyde metabolites, which are then reduced or oxidized to give corresponding alcohol and carboxylic acid metabolites (Kanamori et al., 2002).

Analytical Toxicology

Analytical studies of structurally related substances, like NBOMe derivatives, provide insights into their toxicokinetics. This includes phase I and II metabolism, plasma protein binding, and the ability to detect these substances in urine using mass spectrometry-based techniques. These findings are crucial for forensic and clinical toxicology for identifying substance abuse or intoxication (Richter et al., 2019).

Synthesis and Chemical Properties

The synthesis of related compounds, such as enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, involves key steps like crystallization and resolution of acetic acid derivatives. Understanding the synthesis and chemical behavior of such compounds aids in developing more efficient and scalable methods for producing similar compounds (Zhang et al., 2014).

Chelating Ligands for Metals

Compounds with similar structural features have been explored as chelating ligands for metals like aluminum, gallium, and indium. These ligands are potentially hexadentate and have been characterized using various spectroscopic methods, indicating potential applications in coordination chemistry and material science (Liu et al., 1993).

Catalytic Applications

Studies have shown that certain bromo-derivatives, similar in structure to 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine, can be used in catalytic processes. For example, the palladium-Xantphos complex catalyzed amination of 5-bromo-2-chloropyridine is highly selective, producing high yields of the aminated product (Ji et al., 2003).

properties

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMBFABPLGJJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599347
Record name 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893581-54-9
Record name 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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